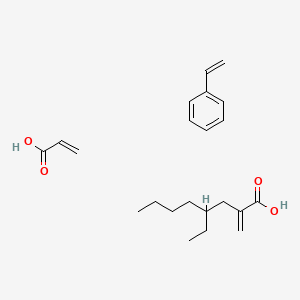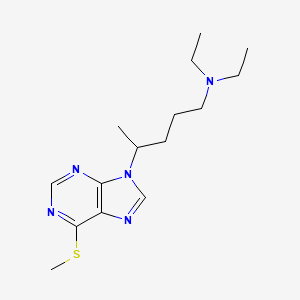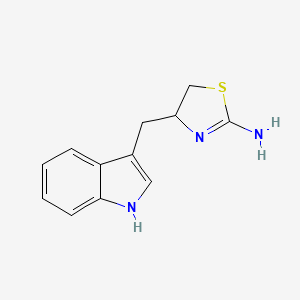![molecular formula C11H9N3O3 B14703369 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol CAS No. 21269-89-6](/img/structure/B14703369.png)
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is an organic compound with the molecular formula C11H9N3O3. It is characterized by the presence of both azo and pyridinediol functional groups. This compound is known for its vibrant color and is often used in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol typically involves the diazotization of 2-aminophenol followed by coupling with 2,6-dihydroxypyridine. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated temperature control systems to maintain the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc in acetic acid are often used as reducing agents.
Substitution: Alkyl halides and acid anhydrides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated or acylated pyridinediol derivatives.
Applications De Recherche Scientifique
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of colored materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol involves its interaction with cellular components. The azo group can undergo reductive cleavage, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxyphenyl)azo]benzoic acid
- 4-[(2-Hydroxyphenyl)azo]phenol
- 2-[(4-Hydroxyphenyl)azo]benzoic acid
Uniqueness
3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is unique due to the presence of both azo and pyridinediol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.
Propriétés
Numéro CAS |
21269-89-6 |
|---|---|
Formule moléculaire |
C11H9N3O3 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
6-hydroxy-5-[(2-hydroxyphenyl)diazenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9N3O3/c15-9-4-2-1-3-7(9)13-14-8-5-6-10(16)12-11(8)17/h1-6,15H,(H2,12,16,17) |
Clé InChI |
DEONKGFVFCKNEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C(NC(=O)C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)










